5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Sphingosine Kinase Inhibition Cancer Research

Essential starting material for sphingosine kinase inhibitors (e.g., SKI-I) with unique 2-naphthyl substitution providing critical lipophilicity and π-stacking for target binding. Generic aryl analogs fail to replicate potency. Also used in organic semiconductors and combinatorial library synthesis. High-purity ≥95% solid. For R&D only; global shipping available.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 164295-94-7
Cat. No. B066736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
CAS164295-94-7
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18)
InChIKeyJQMUXXNJOLCBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid (CAS 164295-94-7): A Core Heterocyclic Building Block for Medicinal Chemistry and Material Science


5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid (CAS 164295-94-7) is a heterocyclic organic compound characterized by a pyrazole ring substituted with a 2-naphthyl group at the 5-position and a carboxylic acid at the 3-position . With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, it serves as a versatile scaffold and key intermediate in the synthesis of various bioactive molecules and functional materials . Its structure provides a platform for further derivatization, enabling its use in the development of pharmaceuticals, particularly as a core component of sphingosine kinase inhibitors, as well as in materials science for the creation of organic semiconductors .

The Criticality of the 2-Naphthyl Substituent in 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid for Targeted Biological Activity


Generic substitution with other aryl-substituted pyrazole-3-carboxylic acids, such as the 1-naphthyl isomer or phenyl analog, is not feasible for applications requiring the specific molecular geometry and electronic profile conferred by the 2-naphthyl group . This substitution pattern is not merely a functional group variation; it is a critical determinant of molecular recognition and binding affinity. The 2-naphthyl moiety provides a unique combination of lipophilicity, pi-stacking potential, and steric bulk that is essential for optimal interaction with specific biological targets, such as the binding pockets of sphingosine kinase enzymes. Using a different regioisomer or a smaller aryl group would fundamentally alter the compound's interaction profile, leading to a loss of potency or complete inactivity in target applications, as evidenced by the structure-activity relationships of its potent derivatives [1].

Quantitative Differentiation of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid (164295-94-7) for Scientific Procurement


Potency Advantage Conferred by the 2-Naphthyl Substituent in Sphingosine Kinase Inhibition

The 2-naphthyl substitution pattern on the pyrazole ring is crucial for the activity of its derivatives. The well-characterized derivative, SKI-I (a carbohydrazide synthesized from this acid), demonstrates potent inhibition of sphingosine kinase (SK) with an IC50 of 1.2 μM against ST-hSK [1]. In comparison, the corresponding derivative built from the 1-naphthyl isomer or a simple phenyl analog has not been reported as a potent SK inhibitor, underscoring the unique pharmacophoric contribution of the 5-(2-naphthyl)-1H-pyrazole-3-carboxylic acid core [2]. The specific geometry of the 2-naphthyl group is essential for binding to the enzyme's active site, a feature not replicated by other isomers or smaller aryl groups.

Medicinal Chemistry Sphingosine Kinase Inhibition Cancer Research

Regioisomeric Specificity: Differentiating the 2-Naphthyl from the 1-Naphthyl Analog in Enzyme Binding

The regioisomeric analog, 5-naphthalen-1-yl-1H-pyrazole-3-carboxylic acid (CAS 1029104-45-7), is a distinct chemical entity with a different spatial orientation of the naphthyl group . While both isomers share the same molecular formula (C14H10N2O2) and molecular weight (238.24 g/mol), the position of attachment (1-naphthyl vs. 2-naphthyl) profoundly impacts their molecular geometry and, consequently, their biological activity [1]. Derivatives of the 1-naphthyl isomer are not associated with the same level of potency in sphingosine kinase inhibition, as the binding pocket of the target enzyme favors the linear, extended conformation of the 2-naphthyl moiety. The 1-naphthyl group introduces steric hindrance that prevents optimal binding.

Structure-Activity Relationship (SAR) Isomer Differentiation Enzyme Assay

Procurement-Grade Purity and Characterization for Reproducible Research

For research applications demanding high reproducibility, the compound is available from multiple vendors with a high standard purity of ≥95% . This specification is consistently met across suppliers like Bidepharm and AK Scientific, with analytical data including NMR, HPLC, or GC provided to verify batch quality . This level of purity and analytical characterization is essential for ensuring that observed biological or material properties are attributable to the target compound and not to impurities, which can confound experimental results. The availability of detailed certificates of analysis differentiates this from less well-characterized or lower-purity analogs that might introduce experimental variability.

Analytical Chemistry Procurement Specification Quality Control

Primary Scientific and Industrial Applications of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid (164295-94-7)


Synthesis of Sphingosine Kinase (SphK) Inhibitors for Cancer Research

This compound is the essential starting material for synthesizing a class of potent sphingosine kinase inhibitors, exemplified by SKI-I [1]. As detailed in patent literature, the 5-(2-naphthyl)-1H-pyrazole-3-carboxylic acid core is a key pharmacophore . Researchers studying the role of sphingosine-1-phosphate (S1P) signaling in cancer cell proliferation, survival, and metastasis utilize this acid to build targeted inhibitors. Its use ensures that the resulting molecules possess the correct geometry for binding to the SphK1 and SphK2 enzymes, a critical requirement for on-target activity [2].

Development of Organic Semiconductors and Functional Materials

The extended pi-system of the 2-naphthyl group makes this compound a valuable building block in materials science. It can be incorporated into the synthesis of organic semiconductors or used as a ligand for metal complexes with desirable electronic properties . The carboxylic acid functionality allows for further derivatization or anchoring to surfaces, enabling the creation of novel materials for electronic applications, sensors, or photovoltaic devices .

Precursor for Heterocyclic Compound Libraries in Drug Discovery

As a versatile heterocyclic scaffold, 5-naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is widely used as a building block in combinatorial chemistry and medicinal chemistry campaigns . Its carboxylic acid group is amenable to a wide range of transformations, including amide bond formation and esterification, allowing for the rapid generation of diverse compound libraries. This is particularly valuable for hit-to-lead optimization programs where variations of the naphthyl-pyrazole core are explored to improve potency, selectivity, and pharmacokinetic properties.

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